Lipophilicity Advantage Over Non-Methylated Analog
1-(cis-6-Methylpiperidin-2-yl)methanamine exhibits a computed XLogP3 value of 0.2, which is 0.4 units higher than that of 2-(aminomethyl)piperidine (XLogP3 = -0.2) [REFS-1, REFS-2]. This increase in lipophilicity is directly attributable to the addition of a methyl group at the 6-position of the piperidine ring.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 2-(Aminomethyl)piperidine (CAS 22990-77-8): -0.2 |
| Quantified Difference | +0.4 units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This quantified difference in lipophilicity predicts superior membrane permeability for 1-(cis-6-Methylpiperidin-2-yl)methanamine, a critical property for central nervous system (CNS) drug candidates and cellular assays, guiding more informed building block selection for medicinal chemists.
- [1] PubChem Compound Summary for CID 68501679, '1-(cis-6-Methylpiperidin-2-yl)methanamine'. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 90865, '2-Piperidinemethanamine'. National Center for Biotechnology Information (2024). View Source
